molecular formula C19H12FN3OS B2609898 (3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone CAS No. 329934-83-0

(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone

Cat. No.: B2609898
CAS No.: 329934-83-0
M. Wt: 349.38
InChI Key: GMCNKDLSAYYUFQ-UHFFFAOYSA-N
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Description

(3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone, also known as 3APFP, is an organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry. It is a heterocyclic compound containing both nitrogen and sulfur atoms, which have been found to have interesting properties. This compound has been used in a variety of scientific research applications, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Spectroscopic Properties and Theoretical Studies

  • The electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones have been extensively studied. These compounds exhibit dual fluorescence in non-polar and polar solvents, influenced by intramolecular hydrogen bonding, which affects the energy levels of molecular orbitals. Quantum chemistry calculations support these findings, highlighting the role of substituents in the pyridyl-thiophene ring in electronic properties modulation (Al-Ansari, 2016).

Antitumor Activity

  • A compound closely related to (3-Amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone was identified as a potent cytotoxic agent against tumorigenic cell lines. This study suggests potential therapeutic applications, emphasizing the need for further structure-activity relationship (SAR) analysis to optimize antitumor efficacy (Hayakawa et al., 2004).

Synthesis and Crystal Structure Analysis

  • Research on the synthesis, crystal structure, and DFT studies of compounds with boric acid ester intermediates related to the chemical structure of interest reveals detailed insights into their molecular configurations, optimized by DFT to match crystal structures determined by X-ray diffraction. These findings are crucial for understanding the physicochemical properties and potential applications of such compounds in various scientific domains (Huang et al., 2021).

Biological Screening and Antimicrobial Activity

  • Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized, with their antimicrobial activities evaluated against a range of bacterial and fungal strains. These studies highlight the potential of such compounds in developing new antimicrobial agents with high efficacy (Singh, Singh, & Bhanuka, 2016).

Properties

IUPAC Name

(3-amino-6-pyridin-3-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3OS/c20-13-5-3-11(4-6-13)17(24)18-16(21)14-7-8-15(23-19(14)25-18)12-2-1-9-22-10-12/h1-10H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCNKDLSAYYUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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